molecular formula C16H13FO2 B8062599 (e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one

(e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one

Cat. No.: B8062599
M. Wt: 256.27 g/mol
InChI Key: QLBQALXTEJCRDO-WEVVVXLNSA-N
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Description

(e)-3-(4-Fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13FO2 and its molecular weight is 256.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis : The molecule's planar 4-fluorophenyl and 4-methylphenyl groups are slightly twisted from the prop-2-en-1-one group. This structural arrangement is significant for understanding its chemical behavior and interactions (Butcher et al., 2007).

  • Molecular Structure and Spectroscopy : The compound's structure has been confirmed through various spectroscopic methods, including FT-IR and single-crystal X-ray diffraction studies. Such studies provide insights into the molecular and electronic structure of the compound (Najiya et al., 2014).

  • Crystal Growth and Characterization : Studies have shown successful crystal growth of this compound, which is crucial for its application in various fields like materials science and pharmaceuticals (Meenatchi et al., 2015).

  • Photophysical Properties : Research on chalcone derivatives, related to this compound, shows significant solvatochromic effects on absorption and fluorescence spectra, indicating potential applications in materials science, particularly in light-sensitive technologies (Kumari et al., 2017).

  • Antibacterial Activities : Certain fluorinated chalcones, similar to this compound, have shown promising antibacterial activities, indicating potential applications in medical and pharmaceutical fields (Amole et al., 2019).

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-11-2-8-14(16(19)10-11)15(18)9-5-12-3-6-13(17)7-4-12/h2-10,19H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBQALXTEJCRDO-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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